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Compound of Interest

Compound Name:
Tert-butyl 3-formylpiperidine-1-

carboxylate

Cat. No.: B051621 Get Quote

An In-depth Technical Guide to Tert-butyl 3-formylpiperidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 3-formylpiperidine-1-
carboxylate, a key heterocyclic building block in modern organic synthesis and pharmaceutical

development. Designed for researchers, medicinal chemists, and process development

scientists, this document synthesizes core physical properties, analytical methodologies,

reactivity principles, and safety protocols. The insights herein are grounded in established

chemical data to ensure accuracy and reliability in experimental application.

Molecular Identity and Structural Characteristics
Tert-butyl 3-formylpiperidine-1-carboxylate, also widely known by synonyms such as 1-Boc-

3-piperidinecarboxaldehyde or N-Boc-3-formylpiperidine, is a bifunctional molecule featuring a

piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an

aldehyde at the 3-position.[1][2] This specific arrangement makes it a valuable intermediate,

allowing for selective reactions at the aldehyde moiety while the nitrogen remains shielded.

The Boc protecting group is instrumental in its utility; it is stable under a wide range of non-

acidic conditions but can be readily cleaved with mild acids (e.g., trifluoroacetic acid), enabling

subsequent functionalization of the piperidine nitrogen. This orthogonal stability is a

cornerstone of its application in multi-step synthetic routes.

Molecular Formula: C₁₁H₁₉NO₃[1][2]
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Molecular Weight: 213.27 g/mol [1][3]

CAS Number: 118156-93-7[1][2]

Canonical SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C=O[1]

InChI Key: CTVHINDANRPFIL-UHFFFAOYSA-N[1]

Physicochemical Properties
The compound is typically supplied as a clear, light-yellow liquid.[4] Its physical properties are

summarized in the table below. The predicted values, derived from computational models, offer

a reliable estimation for experimental planning.

Property Value Source(s)

Physical State Liquid

Appearance Colorless to Light Yellow, Clear [4]

Boiling Point 295.4 ± 33.0 °C (Predicted) [3][4]

Density 1.114 ± 0.06 g/cm³ (Predicted) [3][4]

Flash Point ~133 °C [3]

Refractive Index 1.519 (Predicted) [3]

pKa -2.29 ± 0.40 (Predicted) [4]

Analytical Characterization and Quality Control
Ensuring the identity and purity of tert-butyl 3-formylpiperidine-1-carboxylate is critical for its

successful application. A multi-technique approach is recommended for comprehensive

validation. The causality behind this workflow is to orthogonally verify the molecular structure

and assess its purity. NMR confirms the carbon-hydrogen framework, Mass Spectrometry

validates the molecular weight, and HPLC quantifies purity and detects non-volatile impurities.
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Analytical Workflow

Sample of Tert-butyl
3-formylpiperidine-1-carboxylate

NMR Spectroscopy
(¹H, ¹³C)

Structural Confirmation

Mass Spectrometry
(LC-MS or GC-MS)

Molecular Weight Verification

Purity Analysis
(RP-HPLC)

Purity Assessment

Verified Structure
& Purity Report

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. For tert-butyl 3-
formylpiperidine-1-carboxylate, the expected signals in ¹H and ¹³C NMR (in CDCl₃) are:

¹H NMR:

A singlet around 9.6-9.8 ppm corresponding to the aldehydic proton (-CHO).

A broad multiplet system between 1.5-4.2 ppm for the piperidine ring protons. The protons

adjacent to the nitrogen and the formyl group will be the most deshielded.

A sharp singlet at approximately 1.45 ppm integrating to 9 protons, characteristic of the

tert-butyl group of the Boc protector.

¹³C NMR:

A signal in the range of 200-205 ppm for the aldehyde carbonyl carbon.
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A signal around 155 ppm for the carbamate carbonyl carbon of the Boc group.

A signal near 80 ppm for the quaternary carbon of the tert-butyl group.

Signals between 25-55 ppm corresponding to the carbons of the piperidine ring.

A signal at approximately 28 ppm for the three equivalent methyl carbons of the Boc

group.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray

ionization (ESI), the expected ion would be [M+H]⁺ at m/z 214.14, corresponding to the

protonated molecule.

Reactivity and Synthetic Utility
The molecule's utility stems from its two distinct functional domains: the reactive aldehyde and

the protected amine. This allows for a predictable and controlled reaction sequence.

Caption: Key reactive sites and common transformations.

Aldehyde Moiety: The primary site for transformations. It readily undergoes nucleophilic

addition and related reactions such as:

Reductive Amination: To introduce substituted aminomethyl groups.

Wittig Reaction: For carbon-carbon bond formation and olefination.

Grignard/Organolithium Addition: To form secondary alcohols.

Oxidation/Reduction: To yield the corresponding carboxylic acid or primary alcohol.

Boc-Protected Amine: The tert-butoxycarbonyl group ensures the piperidine nitrogen is

unreactive during transformations at the aldehyde. Following these steps, the Boc group can

be cleanly removed under acidic conditions, revealing the secondary amine for further

functionalization, such as N-alkylation or acylation. This strategic protection-deprotection

sequence is fundamental to its role as a versatile intermediate in drug discovery.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.innospk.com/en/?news/grok-exploring-1-boc-3-piperidone-properties-applications-and-manufacturing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety, Handling, and Storage
Proper handling is essential due to the compound's irritant properties. Adherence to standard

laboratory safety protocols is mandatory.

GHS Classification: Warning[4]

Pictogram: GHS07 (Exclamation Mark)[4]

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements (Selected):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

P280: Wear protective gloves/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[4]

Storage and Handling Recommendations: The compound is noted to be sensitive to air and

heat. Therefore, it should be stored in a tightly sealed container under an inert atmosphere

(e.g., Argon or Nitrogen). For long-term stability, storage in a freezer at temperatures under

-20°C is recommended.[4]

Experimental Protocol: NMR Sample Preparation
and Analysis
This protocol describes a self-validating system for confirming the identity of tert-butyl 3-
formylpiperidine-1-carboxylate.

Objective: To acquire ¹H NMR data to confirm the structural integrity of the compound.
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Materials:

Tert-butyl 3-formylpiperidine-1-carboxylate sample

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR Tube (5 MHz, high precision)

Pasteur pipette

Vial

Procedure:

Sample Preparation: In a clean, dry vial, accurately weigh approximately 5-10 mg of the tert-
butyl 3-formylpiperidine-1-carboxylate liquid.

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ with

TMS to the vial.

Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. The solution should

be clear and homogeneous.

Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube.

Ensure the liquid height is within the optimal range for the spectrometer (typically 4-5 cm).

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium

signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g.,

16 scans, 1-second relaxation delay).

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns.

Compare the obtained spectrum with the expected signals described in Section 3.1 to

validate the compound's identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

